N-hexyl-2-methoxy-4-methylsulfanylbenzamide
Description
N-hexyl-2-methoxy-4-(methylsulfanyl)benzamide: is an organic compound with the molecular formula C15H23NO2S . It is characterized by the presence of a hexyl chain, a methoxy group, and a methylsulfanyl group attached to a benzamide core. This compound has a molecular weight of 281.414 g/mol and a boiling point of 416°C at 760 mmHg .
Properties
CAS No. |
6137-94-6 |
|---|---|
Molecular Formula |
C15H23NO2S |
Molecular Weight |
281.4 g/mol |
IUPAC Name |
N-hexyl-2-methoxy-4-methylsulfanylbenzamide |
InChI |
InChI=1S/C15H23NO2S/c1-4-5-6-7-10-16-15(17)13-9-8-12(19-3)11-14(13)18-2/h8-9,11H,4-7,10H2,1-3H3,(H,16,17) |
InChI Key |
JZZBLGGUZRGLJU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCNC(=O)C1=C(C=C(C=C1)SC)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-hexyl-2-methoxy-4-(methylsulfanyl)benzamide can be achieved through various methods. One common approach involves the reaction of 2-methoxy-4-(methylsulfanyl)benzoic acid with hexylamine under appropriate conditions. The reaction typically requires the use of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
N-hexyl-2-methoxy-4-(methylsulfanyl)benzamide undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as or .
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like or with a suitable catalyst.
Substitution: The methoxy group can undergo nucleophilic substitution reactions with reagents such as sodium hydride and alkyl halides .
Common Reagents and Conditions
Oxidation: m-CPBA, hydrogen peroxide
Reduction: Sodium borohydride, hydrogen gas with a catalyst
Substitution: Sodium hydride, alkyl halides
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Alkylated derivatives
Scientific Research Applications
N-hexyl-2-methoxy-4-(methylsulfanyl)benzamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It serves as a building block for the development of new drugs with potential therapeutic effects.
Industry: The compound is utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of N-hexyl-2-methoxy-4-(methylsulfanyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it can inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions .
Comparison with Similar Compounds
Similar Compounds
- 2-methoxy-4-(methylsulfanyl)benzoic acid
- 2-methoxy-4-(methylsulfinyl)phenylimidazo[4,5-b]pyridine
- 2-methoxy-4-(methylsulfinyl)phenylimidazo[4,5-c]pyridine
Uniqueness
N-hexyl-2-methoxy-4-(methylsulfanyl)benzamide is unique due to the presence of the hexyl chain, which imparts distinct physicochemical properties. This structural feature can influence the compound’s solubility, stability, and biological activity, making it a valuable molecule for various applications .
Biological Activity
N-hexyl-2-methoxy-4-methylsulfanylbenzamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article will detail its synthesis, biological evaluation, structure-activity relationships, and relevant case studies.
- Molecular Formula : C15H23N O2 S
- Molecular Weight : 281.42 g/mol
- Structure : The compound features a benzamide structure with an n-hexyl group, a methoxy group, and a methylsulfanyl substituent.
Synthesis
The synthesis of this compound typically involves the following steps:
- Formation of the Benzamide Core : The initial step includes the reaction of 2-methoxy-4-methylsulfanylbenzoic acid with hexylamine.
- Purification : The product is purified using recrystallization or chromatography techniques to ensure high purity for biological testing.
Antiproliferative Activity
Recent studies have demonstrated that compounds similar to this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance:
- IC50 Values : The concentration required for 50% inhibition (IC50) against cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer) has been reported in the range of 1.2–5.3 µM for structurally related compounds, indicating potential efficacy in cancer treatment .
Antioxidative Activity
The antioxidative capacity of this compound has also been explored. Compounds with similar structures have shown improved antioxidative activity compared to standard antioxidants like BHT (butylated hydroxytoluene). For example, certain derivatives demonstrated significant antioxidative activity across multiple assays .
Antibacterial Activity
The compound has shown promising antibacterial properties, particularly against Gram-positive bacteria. For instance:
- Minimum Inhibitory Concentration (MIC) : Related compounds have exhibited MIC values as low as 8 µM against Enterococcus faecalis and 16 µM against Staphylococcus aureus .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of benzamide derivatives:
| Substituent | Effect on Activity |
|---|---|
| Methoxy Group | Enhances solubility and may improve antiproliferative activity |
| Methylsulfanyl Group | Contributes to antibacterial properties |
| Hexyl Group | Influences lipophilicity, potentially affecting bioavailability |
Case Studies
- Anticancer Research : A study investigated a series of methoxy-substituted benzamides, including N-hexyl derivatives, demonstrating selective activity against MCF-7 cells with low toxicity .
- Antioxidant Studies : Another research project evaluated various benzamide derivatives for their antioxidant properties, revealing that those with multiple methoxy groups showed significantly higher activity compared to standard antioxidants .
- Antimicrobial Studies : Research has shown that certain derivatives exhibit strong antibacterial effects against both Gram-positive and Gram-negative bacteria, indicating their potential as therapeutic agents in treating bacterial infections .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
